BenchChemオンラインストアへようこそ!

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Stereochemistry Drug Design Covalent Inhibitors

This (E)-configured pyrazole acrylic acid is a critical heterocyclic building block for targeted covalent inhibitor programs. The trans (E) α,β-unsaturated carboxylic acid moiety serves as an essential Michael acceptor warhead for covalent targeting of KRAS G12C oncoproteins (Cys12), making it non-interchangeable with (Z)-isomers or saturated analogs. The N-methylpyrazole ring enhances lipophilicity and metabolic stability for CNS-penetrant histamine H3 receptor ligand development. Researchers developing KRAS G12C inhibitors or H3 antagonists must use this specific stereoisomer; substitution with the (Z)-isomer abolishes covalent binding and therapeutic activity.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 689251-97-6
Cat. No. B151078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid
CAS689251-97-6
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C=CC(=O)O
InChIInChI=1S/C7H8N2O2/c1-9-5-6(4-8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+
InChIKeyPTIQETSIDLDEMZ-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid (CAS 689251-97-6) - Structural Identity and Procurement Baseline


(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid (CAS 689251-97-6) is a heterocyclic building block characterized by a 1-methylpyrazole ring connected via a trans (E)-configured double bond to an acrylic acid moiety . With a molecular formula of C7H8N2O2 and a molecular weight of 152.15 g/mol, this compound serves as a versatile intermediate for the synthesis of bioactive molecules, particularly those targeting histamine H3 receptors and KRAS G12C oncoproteins [1]. Its structural features, combining a hydrogen-bond-donating carboxylic acid with an α,β-unsaturated Michael acceptor system, enable both covalent and non-covalent interactions with biological targets .

Procurement Alert: Why Generic Pyrazole Acrylic Acid Analogs Cannot Substitute for CAS 689251-97-6


Substituting (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid with structurally similar pyrazole derivatives or alternative acrylic acid isomers can lead to significant loss of biological activity or synthetic utility. The specific (E)-configuration of the double bond is critical for maintaining the correct geometry in downstream products, as demonstrated in the synthesis of potent KRAS G12C inhibitors where the trans-acryloyl moiety is essential for covalent binding to the target cysteine residue . Furthermore, the presence of the N-methyl group on the pyrazole ring distinguishes this compound from unsubstituted analogs, which may exhibit different metabolic stability and lipophilicity profiles [1]. Class-level studies on β-(4-pyrazole)acrylic acids indicate that reduction of the acrylic acid double bond to the corresponding propanoic acid derivative can drastically alter anti-inflammatory activity and toxicity profiles, underscoring the non-interchangeable nature of these analogs [2].

Quantitative Differentiation Evidence for (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid (CAS 689251-97-6) Against Key Analogs


Stereochemical Configuration: (E)-Acrylic Acid vs. (Z)-Isomer and Reduced Analogs

The target compound possesses a defined (E)-configuration at the acrylic acid double bond, as confirmed by its InChI key (PTIQETSIDLDEMZ-NSCUHMNNSA-N) and IUPAC name (2E)-3-(1-methyl-1H-pyrazol-4-yl)-2-propenoic acid . This stereochemistry is critical for the correct spatial orientation of the acryloyl warhead in covalent inhibitors. In the KRAS G12C inhibitor series, the (E)-acryloyl moiety derived from this building block enables optimal positioning for covalent bond formation with the mutant cysteine residue (Cys12), a requirement that would be geometrically compromised by the (Z)-isomer or by the saturated propanoic acid analog . Class-level studies on β-(4-pyrazole)acrylic acids demonstrate that catalytic reduction to the corresponding propionic acids alters both anti-inflammatory potency and toxicity profiles, indicating that the unsaturated acrylic acid system is a pharmacophoric requirement [1].

Stereochemistry Drug Design Covalent Inhibitors

N-Methyl Substitution: 1-Methylpyrazole vs. Unsubstituted Pyrazole

The presence of a methyl group at the N1 position of the pyrazole ring differentiates this compound from unsubstituted pyrazole acrylic acid analogs. This N-methyl substitution increases lipophilicity (calculated LogP) and can enhance metabolic stability by blocking N-H hydrogen bond donation and potential glucuronidation or sulfation conjugation pathways [1]. Pyrazoles bearing N-alkyl groups have been described as more lipophilic and metabolically more stable bioisosteres of phenols, a property that extends their utility in drug design [1]. While direct comparative data for this specific compound versus its N-unsubstituted analog are not available in public domain literature, the class-level principle is well-established in medicinal chemistry SAR studies .

Metabolic Stability Lipophilicity Bioisosterism

Purity Specification: 95% Minimum Purity vs. Lower-Grade Alternatives

Commercially available (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is supplied with a certified purity of 95% as determined by HPLC or NMR analysis [1]. This purity level is essential for reproducible synthetic outcomes, particularly in multi-step medicinal chemistry campaigns where impurities can propagate and compromise biological assay results. In contrast, lower-purity grades or crude reaction mixtures may contain residual starting materials (e.g., 1-methyl-1H-pyrazole-4-carbaldehyde) or side products from decarboxylation that can interfere with subsequent coupling reactions .

Quality Control Reproducibility Synthesis

Validated Application Scenarios for (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid (CAS 689251-97-6) Based on Evidentiary Differentiation


Synthesis of Covalent KRAS G12C Inhibitors Requiring Defined (E)-Acryloyl Warhead Geometry

This compound serves as a key building block for the preparation of potent KRAS G12C inhibitors, such as KRAS G12C inhibitor 39 (CAS 2326522-16-9). The (E)-configured acrylic acid moiety is essential for proper orientation of the acryloyl warhead to form a covalent bond with the mutant cysteine residue (Cys12) in the KRAS G12C oncoprotein . Substitution with the (Z)-isomer or a saturated analog would be predicted to abolish covalent binding and consequently lose all therapeutic activity. Researchers developing targeted covalent inhibitors for oncology applications should prioritize procurement of this specific (E)-stereoisomer to ensure successful inhibitor design and synthesis [1].

Preparation of Cyclopropanecarboxamide-Based Histamine H3 Receptor Ligands

(2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid is used as a precursor for the synthesis of cyclopropanecarboxamides that function as histamine H3 receptor ligands . The N-methylpyrazole moiety contributes to the lipophilicity and metabolic stability required for CNS-penetrant H3 antagonists, while the acrylic acid handle enables further derivatization into the cyclopropanecarboxamide pharmacophore [1]. This specific building block is preferred over unsubstituted pyrazole analogs due to its enhanced drug-like properties as a phenol bioisostere [2].

Conjugate Addition Studies and Heterocycle Synthesis Utilizing α,β-Unsaturated Michael Acceptor

The α,β-unsaturated carboxylic acid system of this compound provides a heteroaromatic Michael acceptor suitable for conjugate addition reactions, enabling the construction of more complex heterocyclic scaffolds . This reactivity profile differentiates it from saturated propanoic acid analogs, which lack the electrophilic double bond necessary for Michael additions [1]. Researchers engaged in diversity-oriented synthesis or catalyst screening should select this acrylic acid derivative over its reduced counterpart when electrophilic reactivity is required [2].

Anti-Inflammatory Lead Optimization Leveraging Pyrazole Acrylic Acid Scaffold

Class-level evidence indicates that β-(4-pyrazole)acrylic acids exhibit anti-inflammatory activity in the carrageenin-induced oedema model, with some derivatives showing reduced toxicity compared to phenylbutazone . While the specific compound (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid has not been directly evaluated in published studies, its structural alignment with the active pyrazole acrylic acid scaffold suggests potential utility as a starting point for anti-inflammatory drug discovery. Medicinal chemists exploring non-steroidal anti-inflammatory agents may consider this building block for library synthesis and SAR exploration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2E)-3-(1-methyl-1H-pyrazol-4-yl)acrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.